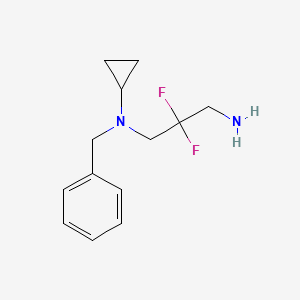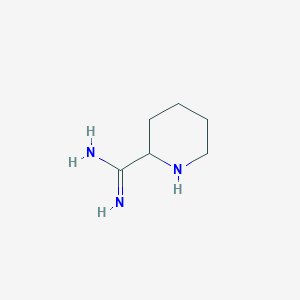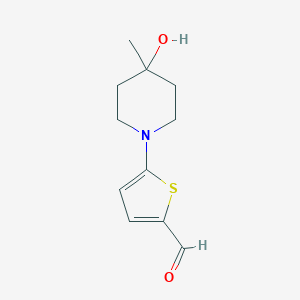
5-(4-Hydroxy-4-methylpiperidin-1-YL)thiophene-2-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(4-Hydroxy-4-methylpiperidin-1-YL)thiophene-2-carbaldehyde: is a chemical compound that features a thiophene ring substituted with a piperidine derivative. This compound is notable for its unique structure, which combines the properties of both thiophene and piperidine, making it a valuable asset in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Hydroxy-4-methylpiperidin-1-YL)thiophene-2-carbaldehyde typically involves the following steps:
Formation of the Piperidine Derivative: The piperidine derivative is synthesized by reacting 4-methylpiperidine with appropriate reagents to introduce the hydroxy group at the 4-position.
Thiophene Ring Formation: The thiophene ring is formed through a series of condensation reactions involving sulfur and carbonyl compounds.
Coupling Reaction: The piperidine derivative is then coupled with the thiophene ring through a formylation reaction to introduce the carbaldehyde group at the 2-position of the thiophene ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:
Batch or Continuous Flow Reactors: These reactors are used to control reaction conditions such as temperature, pressure, and reaction time.
Purification Techniques: Techniques such as crystallization, distillation, and chromatography are employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
5-(4-Hydroxy-4-methylpiperidin-1-YL)thiophene-2-carbaldehyde: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbaldehyde group to an alcohol or other reduced forms.
Substitution: The thiophene ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) are employed under appropriate conditions.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
5-(4-Hydroxy-4-methylpiperidin-1-YL)thiophene-2-carbaldehyde: has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as drug development and medicinal chemistry.
Mechanism of Action
The mechanism of action of 5-(4-Hydroxy-4-methylpiperidin-1-YL)thiophene-2-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating enzyme activity.
Interacting with Receptors: Modulating receptor functions.
Altering Cellular Pathways: Affecting signal transduction pathways and gene expression.
Comparison with Similar Compounds
5-(4-Hydroxy-4-methylpiperidin-1-YL)thiophene-2-carbaldehyde: can be compared with other thiophene and piperidine derivatives:
Thiophene Derivatives: Compounds like thiophene-2-carboxaldehyde and thiophene-2-carboxylic acid share similar structural features but differ in their functional groups and reactivity.
Piperidine Derivatives: Compounds such as 4-hydroxy-4-methylpiperidine and 4-methylpiperidine exhibit similar piperidine ring structures but lack the thiophene moiety.
The uniqueness of This compound lies in its combined thiophene and piperidine structure, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C11H15NO2S |
|---|---|
Molecular Weight |
225.31 g/mol |
IUPAC Name |
5-(4-hydroxy-4-methylpiperidin-1-yl)thiophene-2-carbaldehyde |
InChI |
InChI=1S/C11H15NO2S/c1-11(14)4-6-12(7-5-11)10-3-2-9(8-13)15-10/h2-3,8,14H,4-7H2,1H3 |
InChI Key |
PXXRTYIAEXRYEN-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCN(CC1)C2=CC=C(S2)C=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


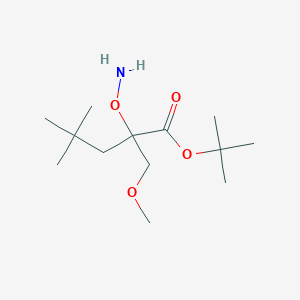
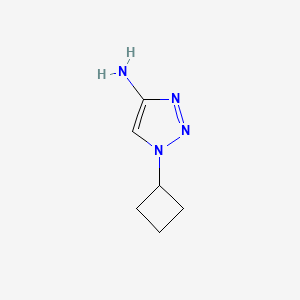
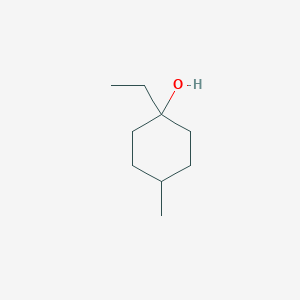
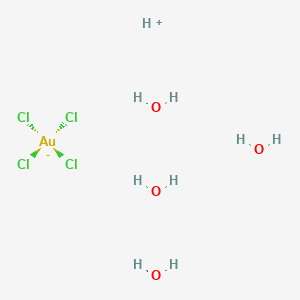
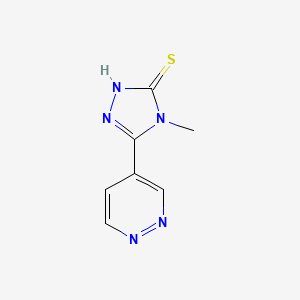
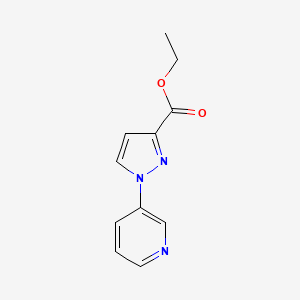
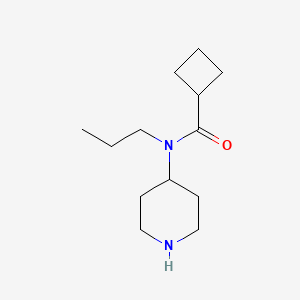

![N-[2-(pyrrolidin-3-yl)ethyl]acetamide](/img/structure/B13179397.png)
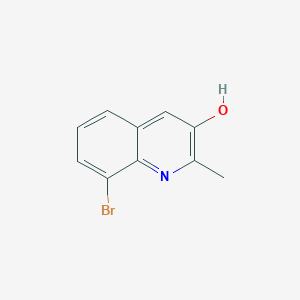
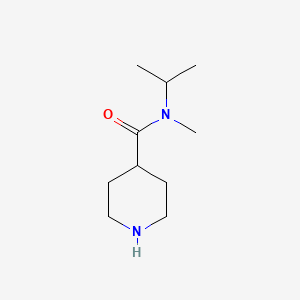
![(2E)-3-{5-[4-(aminocarbonyl)phenyl]-2-furyl}acrylic acid](/img/structure/B13179411.png)
